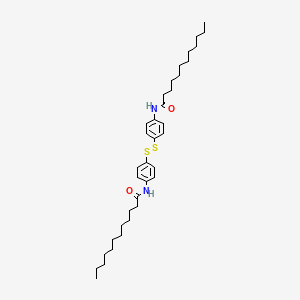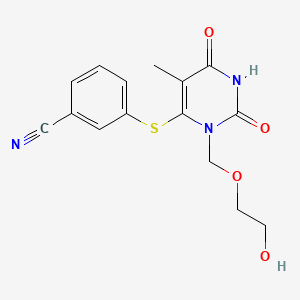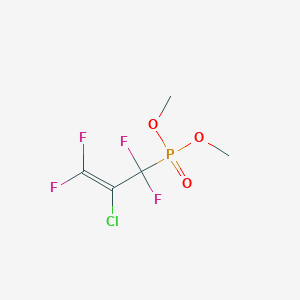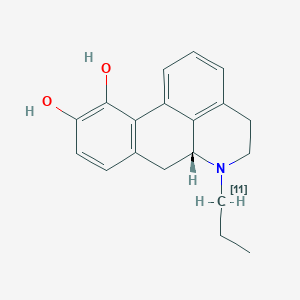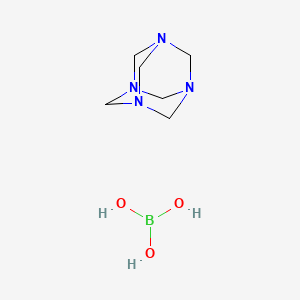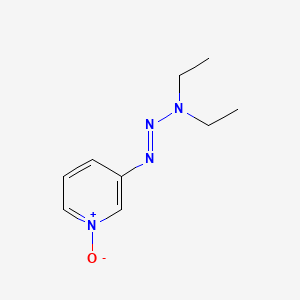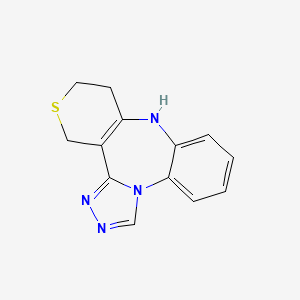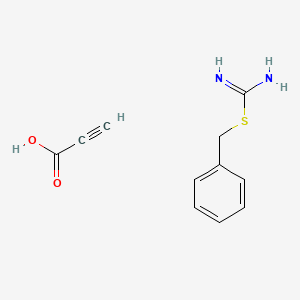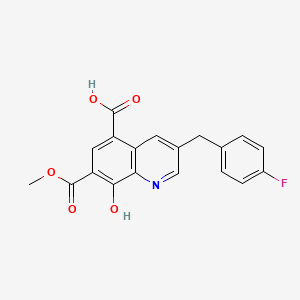
Phosphonic diamide, N,N'-bis(4-chloro-2-pyrimidinyl)-P-phenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl is a chemical compound known for its unique structure and properties It belongs to the class of phosphonic acid compounds and is characterized by the presence of pyrimidinyl and phenyl groups attached to the phosphonic diamide core
Vorbereitungsmethoden
The synthesis of phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl involves several steps. Typically, the synthetic route includes the reaction of 4-chloro-2-pyrimidinylamine with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chlorine atoms in the pyrimidinyl groups are replaced by other substituents, such as alkyl or aryl groups, using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl can be compared with other similar compounds, such as:
- N,N’-Bis(4-chloro-2-pyrimidinyl)-P-methylphosphonic diamide
- N,N’-Bis(4-chloro-2-pyrimidinyl)-P-ethylphosphonic diamide
- N,N’-Bis(4-chloro-2-pyrimidinyl)-P-propylphosphonic diamide
These compounds share similar structural features but differ in the substituents attached to the phosphonic diamide core
Eigenschaften
CAS-Nummer |
6948-50-1 |
|---|---|
Molekularformel |
C14H11Cl2N6OP |
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
4-chloro-N-[[(4-chloropyrimidin-2-yl)amino]-phenylphosphoryl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H11Cl2N6OP/c15-11-6-8-17-13(19-11)21-24(23,10-4-2-1-3-5-10)22-14-18-9-7-12(16)20-14/h1-9H,(H2,17,18,19,20,21,22,23) |
InChI-Schlüssel |
MDLWLWFSWSEWGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(NC2=NC=CC(=N2)Cl)NC3=NC=CC(=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)


